1,4-Bis(2-chloroethyl)piperazine
Overview
Description
1,4-Bis(2-chloroethyl)piperazine is a chemical compound with the molecular formula C8H16Cl2N2 and a molecular weight of 211.13 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its use in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-chloroethyl)piperazine can be synthesized through the reaction of piperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the substitution of the hydroxyl groups with chlorine atoms .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of thionyl chloride to convert diethanolamine into bis(2-chloroethyl)amine hydrochloride, which is then reacted with piperazine . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-chloroethyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
1,4-Bis(2-chloroethyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(2-chloroethyl)piperazine involves its ability to alkylate DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription . This property is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloropiperazine: Similar in structure but lacks the ethyl groups attached to the nitrogen atoms.
1,4-Bis(2-hydroxyethyl)piperazine: Contains hydroxyl groups instead of chlorine atoms.
1,4-Bis(2-bromoethyl)piperazine: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,4-Bis(2-chloroethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
1,4-bis(2-chloroethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFYIYQIGQYIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143567 | |
Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-85-4 | |
Record name | 1,4-Bis(2-chloroethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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